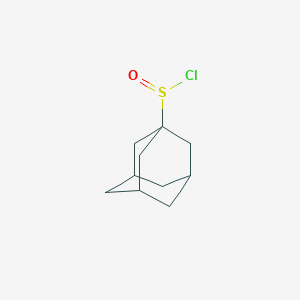
Cloruro de adamantan-1-sulfinilo
Descripción general
Descripción
Adamantane-1-sulfinyl Chloride is a chemical compound derived from adamantane, a highly symmetrical polycyclic cage molecule. Adamantane itself is known for its unique structural properties and stability. The sulfinyl chloride derivative introduces a sulfinyl group (SO) and a chloride atom, making it a versatile intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
Adamantane-1-sulfinyl Chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Utilized in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Adamantane-1-sulfinyl Chloride typically involves the chlorination of adamantane followed by the introduction of the sulfinyl group. One common method is the reaction of adamantane with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the chlorination process.
Industrial Production Methods: Industrial production of Adamantane-1-sulfinyl Chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Adamantane-1-sulfinyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The sulfinyl group can be further oxidized to a sulfonyl group (SO2) using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The sulfinyl group can be reduced to a sulfide (S) using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar solvents.
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of adamantane derivatives with various functional groups.
Oxidation: Formation of Adamantane-1-sulfonyl Chloride.
Reduction: Formation of Adamantane-1-thiol.
Mecanismo De Acción
The mechanism of action of Adamantane-1-sulfinyl Chloride involves its ability to act as an electrophile due to the presence of the sulfinyl chloride group. This electrophilic nature allows it to react with various nucleophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Adamantane-1-sulfonyl Chloride: Similar structure but with a sulfonyl group (SO2) instead of a sulfinyl group.
Adamantane-1-thiol: Contains a thiol group (SH) instead of a sulfinyl chloride group.
Adamantane-1-amine: Contains an amine group (NH2) instead of a sulfinyl chloride group.
Uniqueness: Adamantane-1-sulfinyl Chloride is unique due to its specific reactivity profile, which allows for selective transformations in organic synthesis. The presence of both the sulfinyl and chloride groups provides a versatile platform for various chemical modifications, making it a valuable intermediate in the synthesis of complex molecules.
Propiedades
IUPAC Name |
adamantane-1-sulfinyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClOS/c11-13(12)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZSRFGORFYGLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)S(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














